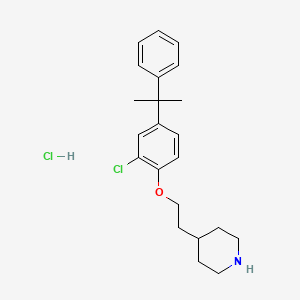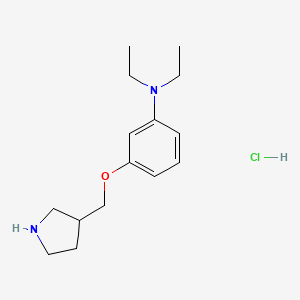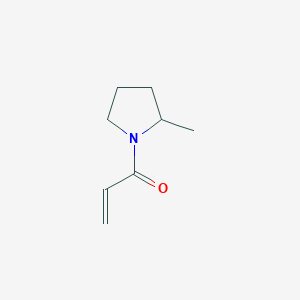![molecular formula C8H10N2 B1426445 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine CAS No. 1314975-31-9](/img/structure/B1426445.png)
2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine
Overview
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H8N2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound plays a significant role in the development of potent inhibitors for fibroblast growth factor receptors (FGFRs), which are crucial in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1H-pyrrolo[2,3-b]pyridine, involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This modification leads to a significant increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1H-pyrrolo[2,3-b]pyridine, have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .Physical And Chemical Properties Analysis
2-Methyl-1H-pyrrolo[2,3-b]pyridine has a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Heterocyclic Building Blocks : 2H-Azirine-2-carbonyl azides, including structures related to 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine, have been synthesized and used as reactive heterocyclic building blocks. These compounds facilitate the high-yield formation of benzo- and hetero-fused pyridinones, which are essential in various chemical syntheses (Funt et al., 2020).
Efficient Synthesis Methods : Research has been conducted on the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating the applicability of this method for synthesizing different N6-substituted analogues (Nechayev et al., 2013).
Synthesis of Pyrrolo-pyridines : Another study explored the reactions of β-(lithiomethyl)azines with nitriles to synthesize pyrrolo-pyridines, demonstrating a versatile approach for creating various nitrile and β-methylazine combinations (Davis et al., 1992).
Poly-substituted Derivatives : Research has been done on a metal-free synthesis approach for poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. This method offers broad substrate scope and is efficient for creating bioactive compounds (Li et al., 2020).
Tandem Aldol Condensation/Aza-Addition Reactions : A study detailed an efficient one-pot synthesis method for pyrrolo[3,2-c]pyridinone derivatives, using a tandem intermolecular aldol condensation/aza-addition reaction (Zhang et al., 2017).
Triazolo-pyrimidines Synthesis : Research on the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been conducted to explore new synthetic pathways (Khashi et al., 2015).
Fluorescent Chemosensor Development : A study on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores highlighted their potential as selective chemosensors for Fe3+/Fe2+ cations, with applications in living HepG2 cells (Maity et al., 2018).
Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives, related to the chemical structure , have been extensively studied for their broad spectrum of pharmacological properties. These compounds have shown potential in treating diseases of the nervous and immune systems, along with antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Safety And Hazards
The safety and hazards associated with 2-methyl-1H-pyrrolo[2,3-b]pyridine include acute toxicity when ingested, skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions of research on 2-methyl-1H-pyrrolo[2,3-b]pyridine involve its potential use in cancer therapy . Given its potent activities against FGFR1, 2, and 3, and its ability to inhibit breast cancer 4T1 cell proliferation and induce apoptosis, this compound represents an attractive strategy for cancer therapy .
properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-3,5-6,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSTFQOYBBFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
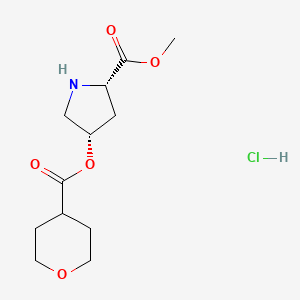
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
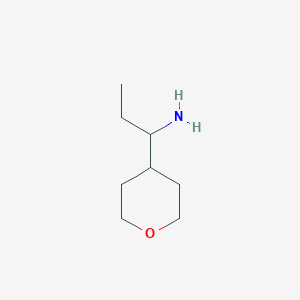
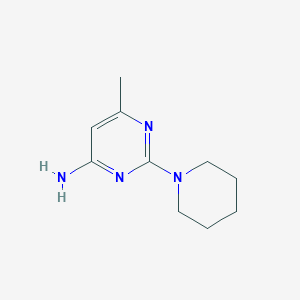
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)


![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)
